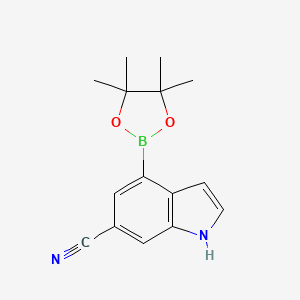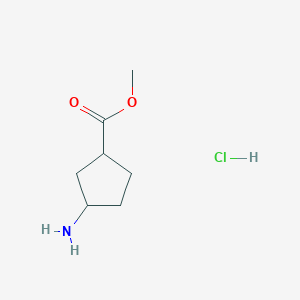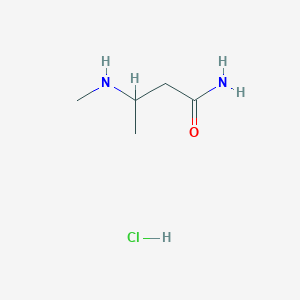
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzamide
Descripción general
Descripción
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzamide (3-DMTPA) is an organic compound that has been studied for its various scientific and medicinal applications. It has a trifluoromethyl group attached to the pyridine ring, which makes it a highly fluorinated compound. This compound has been studied for its potential applications in drug design, medicinal chemistry, and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Applications in Coordination Chemistry and Bioactivity
In coordination chemistry, compounds with pyridin-2-yl and benzamide structures are studied for their ability to form complex compounds with metals, showing diverse spectroscopic properties, structures, magnetic properties, and biological activities. These compounds are explored for potential applications ranging from nanotechnology to polymer processing and biomedical applications due to their versatile binding capacities and electrochemical activity (Boča, Jameson, & Linert, 2011).
Role in Amyloid Imaging for Alzheimer's Disease
Compounds structurally related to 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide, particularly those containing dimethylamino groups, have been used as radioligands for amyloid imaging in Alzheimer's disease. These compounds facilitate the in vivo measurement of amyloid in the brain, assisting in early detection and the evaluation of new antiamyloid therapies (Nordberg, 2007).
Supramolecular Chemistry for Nanotechnology and Biomedical Applications
In supramolecular chemistry, benzamide derivatives are part of the design of benzene-1,3,5-tricarboxamides (BTAs) for applications in nanotechnology and biomedical fields. Their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding makes them suitable for designing materials with specific functionalities, including drug delivery systems (Cantekin, de Greef, & Palmans, 2012).
Exploration in Optoelectronic Materials
The integration of pyridin-2-yl and benzamide moieties into π-extended conjugated systems is investigated for the creation of novel optoelectronic materials. These compounds, including their derivatives, exhibit luminescent and electroluminescent properties, making them valuable for the development of organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Inhibition of Coagulation Factor Xa
Research into small-molecule inhibitors of coagulation Factor Xa, a key enzyme in the blood coagulation pathway, has identified compounds with benzamide structures as potential antithrombotic agents. Their design and synthesis aim at achieving potent inhibition with high selectivity, indicating a promising area for the application of similar compounds in therapeutic agent development (Pauls, Ewing, & Choi-Sledeski, 2001).
Propiedades
IUPAC Name |
3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c1-21(2)13-8-11(15(16,17)18)7-12(20-13)9-4-3-5-10(6-9)14(19)22/h3-8H,1-2H3,(H2,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFPBRAFFJSALO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



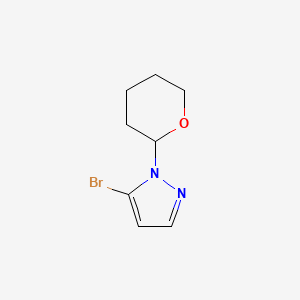
![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B1456264.png)
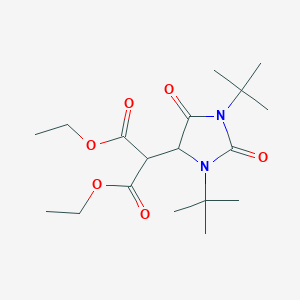

![Benzo[d]thiazol-7-ylmethanol](/img/structure/B1456270.png)
